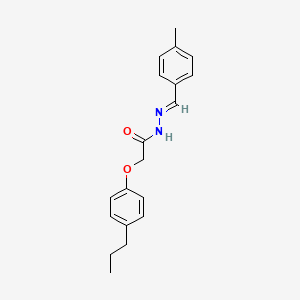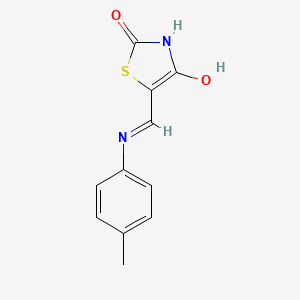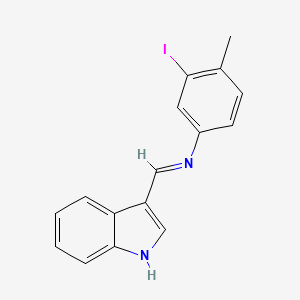
N'-(2-fluorobenzoyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE is a complex organic compound that combines a fluorinated benzoic acid derivative with a quinoline-based hydrazide. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Synthesis of 2-fluoro-benzoic acid: This can be achieved through the fluorination of benzoic acid using reagents like fluorine gas or other fluorinating agents.
Formation of the quinoline derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reaction: The final step involves coupling the 2-fluoro-benzoic acid with the quinoline-based hydrazide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Antimicrobial Activity: Investigation into its efficacy against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.
Cancer Research: Studies on its effects on cancer cell lines and mechanisms of action.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing:
作用機序
The mechanism of action of 2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinoline moiety might intercalate with DNA, while the hydrazide group could form covalent bonds with active site residues of enzymes.
類似化合物との比較
Similar Compounds
2-Fluoro-benzoic acid derivatives: Compounds with similar fluorinated benzoic acid structures.
Quinoline-based hydrazides: Compounds with similar quinoline and hydrazide functionalities.
Uniqueness
The combination of a fluorinated benzoic acid with a quinoline-based hydrazide is unique and may confer specific biological activities not observed in other compounds. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the quinoline moiety can provide additional interactions with biological targets.
特性
分子式 |
C17H12FN3O4 |
|---|---|
分子量 |
341.29 g/mol |
IUPAC名 |
N'-(2-fluorobenzoyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H12FN3O4/c18-11-7-3-1-5-9(11)15(23)20-21-17(25)13-14(22)10-6-2-4-8-12(10)19-16(13)24/h1-8H,(H,20,23)(H,21,25)(H2,19,22,24) |
InChIキー |
LXTRLCMPSOSQSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)C3=CC=CC=C3F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)




![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)
![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)

![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)


